molecular formula C8H17ClO2Si B1599179 tert-Butyldimethylsilyl chloroacetate CAS No. 480439-47-2

tert-Butyldimethylsilyl chloroacetate

Cat. No. B1599179
M. Wt: 208.76 g/mol
InChI Key: RUQHLZVDTNJVOW-UHFFFAOYSA-N
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Description

Tert-Butyldimethylsilyl chloroacetate is an organosilicon compound . It has a linear formula of ClCH2CO2Si(CH3)2C(CH3)3 . The molecular weight of this compound is 208.76 .


Synthesis Analysis

Tert-Butyldimethylsilyl chloride reacts with alcohols to form silane and is used to synthesize prostaglandins, certain antibiotics, lovastatin and simvastatin .


Molecular Structure Analysis

The IUPAC Standard InChI for tert-Butyldimethylsilyl chloroacetate is InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 . The IUPAC Standard InChIKey is RUQHLZVDTNJVOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a hydroxyl protectant in organic synthesis, derivated reagents are used for analysis and preparation . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.437 (lit.) . It has a boiling point of 48-49 °C/0.2 mmHg (lit.) and a density of 1.001 g/mL at 25 °C (lit.) .

Scientific Research Applications

Derivatization for Analytical Applications

Tert-butyldimethylsilyl chloroacetate is extensively used in the preparation of derivatives for gas chromatography (GC) and mass spectrometry (MS) analyses. For instance, it has been utilized to create tert-butyldimethylsilyl derivatives of various compounds, enhancing their volatility and stability for GC and MS detection. This derivatization process has been applied to analyze alkylphosphonic and alkyl methylphosphonic acids, demonstrating the method's effectiveness in identifying and quantifying these substances in complex mixtures (Purdon, Pagotto, & Miller, 1989).

Protection of Hydroxyl Groups

In synthetic chemistry, protecting hydroxyl groups is crucial for controlling reactivity and preventing unwanted side reactions. Tert-butyldimethylsilyl chloroacetate has been highlighted for its efficiency in protecting hydroxyl groups. This protection is particularly useful in the synthesis of complex molecules, including prostaglandins, where the stability of the protected group under various conditions and its subsequent removal with specificity are of paramount importance (Corey & Venkateswarlu, 1972).

Nucleoside and Nucleotide Chemistry

The tert-butyldimethylsilyl group serves as a versatile protecting group in nucleoside and nucleotide chemistry, facilitating the selective protection and deprotection of hydroxyl groups. This has significant implications for the synthesis of protected deoxynucleosides, crucial intermediates in the production of DNA and RNA sequences. The stability of the tert-butyldimethylsilyl group under various synthesis conditions, coupled with its selective removal, makes it an invaluable tool in molecular biology and drug development (Ogilvie, 1973).

Fluorometric and Chromatographic Analysis

The compound has found applications in fluorometric analysis, where novel reagents like 2',7'-dichlorofluorescein di-tert-butyldimethylsilyl ether have been synthesized for the sensitive detection of fluoride ions. This application underscores the role of tert-butyldimethylsilyl chloroacetate in enhancing analytical methodologies for environmental monitoring and clinical diagnostics (Nakaya et al., 2011).

Synthesis and Stability Studies

Research has also focused on the synthesis of new silylating agents, like tert-butyldimethylsilyl derivatives, for forming hydrolytically stable derivatives of alcohols, phenols, and other functional groups. These derivatives exhibit improved stability and are suitable for electron-capture detection in gas chromatography, further exemplifying the compound's utility in enhancing detection sensitivity and specificity in analytical chemistry (Poole et al., 1980).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Tert-Butyldimethylsilyl chloride is a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . This suggests that it could have more applications in the future in the field of organic synthesis.

Relevant Papers There are several papers related to tert-Butyldimethylsilyl chloroacetate. For instance, one paper discusses the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using efficient and recyclable heterogeneous silver salt of silicotungstic acid catalyst under mild reaction condition . Another paper discusses the synthesis, application, and metabolism of tert-Butyldimethylsilyl chloride .

properties

IUPAC Name

[tert-butyl(dimethyl)silyl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHLZVDTNJVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401511
Record name tert-Butyldimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyldimethylsilyl chloroacetate

CAS RN

480439-47-2
Record name (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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